molecular formula C10H17N4O2+ B13876604 Dimethyl-[2-(methylamino)ethyl]-(6-nitropyridin-3-yl)azanium

Dimethyl-[2-(methylamino)ethyl]-(6-nitropyridin-3-yl)azanium

Cat. No.: B13876604
M. Wt: 225.27 g/mol
InChI Key: CXNHXGBFIYWDKS-UHFFFAOYSA-N
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Description

Dimethyl-[2-(methylamino)ethyl]-(6-nitropyridin-3-yl)azanium is an organic compound with a complex structure that includes a pyridine ring substituted with a nitro group and a dimethylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl-[2-(methylamino)ethyl]-(6-nitropyridin-3-yl)azanium typically involves multiple steps:

    Nitration of Pyridine: The starting material, pyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

    Alkylation: The nitrated pyridine is then subjected to alkylation with 2-chloro-N,N-dimethylethylamine under basic conditions to introduce the dimethylaminoethyl group.

    Quaternization: The final step involves the quaternization of the nitrogen atom in the dimethylaminoethyl group using methyl iodide to form the azanium ion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-[2-(methylamino)ethyl]-(6-nitropyridin-3-yl)azanium undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The dimethylaminoethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, nucleophiles.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: Amino-substituted pyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Corresponding amine and alcohol.

Scientific Research Applications

Dimethyl-[2-(methylamino)ethyl]-(6-nitropyridin-3-yl)azanium has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl-[2-(methylamino)ethyl]-(6-nitropyridin-3-yl)azanium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The nitro group and the dimethylaminoethyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethanol: Similar in structure but lacks the nitro group and the pyridine ring.

    N,N-Dimethylethanolamine: Contains a dimethylamino group but differs in the rest of the structure.

    2-(2-(Dimethylamino)ethoxy)ethanol: Contains a similar dimethylaminoethyl group but has an ethoxy linkage instead of a pyridine ring.

Uniqueness

Dimethyl-[2-(methylamino)ethyl]-(6-nitropyridin-3-yl)azanium is unique due to the presence of the nitro group and the pyridine ring, which confer distinct chemical and biological properties. These structural features enable specific interactions with molecular targets, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H17N4O2+

Molecular Weight

225.27 g/mol

IUPAC Name

dimethyl-[2-(methylamino)ethyl]-(6-nitropyridin-3-yl)azanium

InChI

InChI=1S/C10H17N4O2/c1-11-6-7-14(2,3)9-4-5-10(12-8-9)13(15)16/h4-5,8,11H,6-7H2,1-3H3/q+1

InChI Key

CXNHXGBFIYWDKS-UHFFFAOYSA-N

Canonical SMILES

CNCC[N+](C)(C)C1=CN=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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